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Beta-Lipotropin (1-10), porcine

Cat. No.: B12362066
M. Wt: 951.0 g/mol
InChI Key: VKXYFOFDYJGSMP-WQXPEFPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Lipotropin (1-10), porcine is a defined synthetic peptide fragment corresponding to the N-terminal region of the full-length beta-lipotropin (β-LPH) molecule. Beta-lipotropin is a 91-amino acid polypeptide derived from the pro-opiomelanocortin (POMC) precursor, which is primarily produced in the anterior pituitary gland . As a precursor, β-LPH is known to be cleaved into several biologically active peptides, including β-endorphin and β-melanocyte-stimulating hormone (β-MSH) . The (1-10) fragment is a valuable research tool for dissecting the specific functions of this N-terminal domain, independent of the opioid-like effects associated with the C-terminal end of the parent molecule. This peptide is of significant interest in multiple research fields due to its potential neuromodulatory, metabolic, and immunological properties. In neuroscience, this compound has been investigated for its ability to modulate synaptic transmission. Studies suggest it can influence the release of neurotransmitters such as dopamine and acetylcholine, implicating it in the regulation of neuronal excitability, mood, stress responses, and cognitive functions . Metabolically, the peptide has demonstrated lipolytic activity, stimulating the mobilization of lipids from adipose tissue in experimental models. This makes it a compound of interest for research into energy homeostasis and metabolic disorders . Furthermore, while research is still evolving, β-LPH-derived peptides have been noted for their modulatory effects on immune cell function and cytokine production, suggesting a potential role in exploring inflammatory pathways . The mechanism of action for this compound is thought to involve interactions with specific G-protein-coupled receptors, modulating intracellular signaling pathways . Its short, defined sequence offers advantages for research, including enhanced tissue penetration and receptor selectivity compared to full-length peptides, which helps reduce the risk of off-target effects and allows for more precise experimental outcomes . This product is intended for research applications only and is not for diagnostic or therapeutic use. It is supplied as a lyophilized powder and should be stored at -20°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66N10O15 B12362066 Beta-Lipotropin (1-10), porcine

Properties

Molecular Formula

C42H66N10O15

Molecular Weight

951.0 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

VKXYFOFDYJGSMP-WQXPEFPKSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Biosynthesis and Post Translational Processing of Beta Lipotropin Precursors

Investigation of acetylation mechanisms and their impact on peptide stability and activity

Acetylation, the addition of an acetyl group, is a significant post-translational modification that frequently occurs in the pars intermedia of the pituitary and is known to modulate the biological activities of POMC-derived peptides. nih.gov Research on porcine pituitary has revealed that this modification plays a key role in the processing of β-endorphin, a fragment of β-lipotropin. nih.gov

In the anterior pituitary of the pig, the primary products are β-lipotropin and the potent, opiate-active form of β-endorphin. nih.govmanchester.ac.uk In stark contrast, the pars intermedia produces mainly inactive forms of these peptides. nih.gov The principal products identified are the lipotropin C'-fragment (a truncated form of β-endorphin) and, notably, its N-acetyl derivative. nih.gov This N-acetylation is a critical event, as it inactivates the analgesic properties of β-endorphin. manchester.ac.uk Therefore, acetylation serves as a molecular switch, effectively turning off the biological activity of the peptide. nih.gov This selective processing highlights how acetylation can profoundly impact the function of β-lipotropin fragments, leading to the generation of active hormones in one region of the pituitary and their inactivation in another. manchester.ac.uk

Exploration of other enzymatic modifications influencing biological function

Besides the prohormone convertases, other enzymes contribute to the processing and modification of β-lipotropin and its derivatives. Studies have identified a "beta-lipotropin activating enzyme" within the porcine pituitary, suggesting a specific enzymatic pathway for its metabolism. nih.gov

Further enzymatic cleavage by different proteases can also occur. For instance, the enzyme plasmin has been shown to digest porcine β-lipotropic hormone at specific sites, primarily at the Lys79-Asn80 bond, and to a lesser extent at other arginine and lysine (B10760008) residues. nih.gov This demonstrates that β-LPH can be broken down into even smaller, specific fragments by enzymes other than the convertases.

In addition to acetylation and proteolytic cleavage, other post-translational modifications are known to occur for POMC-derived peptides, although they are less specifically detailed for porcine β-lipotropin fragments in the available literature. These modifications include:

Amidation: The addition of an amide group to the C-terminus of a peptide, which can be crucial for its stability and receptor-binding activity. nih.gov

Phosphorylation: The addition of a phosphate (B84403) group, which is known to occur on ACTH and can regulate peptide activity. nih.gov

Glycosylation: The attachment of carbohydrate chains, a common modification for POMC-derived peptides that can influence protein folding and stability. nih.gov

These various enzymatic modifications collectively ensure a sophisticated level of regulation, allowing for the generation of a diverse array of peptides with distinct biological functions from a single precursor molecule. nih.gov

Table 2: Summary of Post-Translational Modifications of β-Lipotropin and its Fragments

Modification Type Description Functional Impact
Proteolytic Cleavage Cleavage by prohormone convertases (PC1, PC2) and other enzymes like plasmin. physiology.orgnih.gov Generates various smaller, biologically active or inactive peptides from the β-LPH precursor. physiology.orgnih.gov
Acetylation Addition of an acetyl group to the N-terminus of peptides like β-endorphin. nih.govnih.gov Primarily inactivates the biological function of the peptide, as seen with the analgesic properties of β-endorphin. manchester.ac.uk
Amidation Addition of a C-terminal amide group. nih.gov Can increase peptide stability and receptor affinity. nih.gov
Phosphorylation Addition of a phosphate group. nih.gov Can modulate the biological activity of the peptide. nih.gov
Glycosylation Attachment of sugar moieties. nih.gov Can affect peptide folding, stability, and transport. nih.gov

This table outlines the key post-translational modifications that β-lipotropin and its derived peptides can undergo, highlighting the functional consequences of each modification. Data sourced from physiology.orgnih.govnih.govmanchester.ac.uknih.gov.

Mechanistic Research on Beta Lipotropin 1 10 , Porcine and Its Biological Impact

Opioid Receptor Binding and Activation Studies pertaining to Beta-Lipotropin-derived peptides (e.g., Beta-endorphin)

The discovery that beta-lipotropin is a precursor to potent opioid peptides spurred a wealth of research into the binding and activation of opioid receptors by its derivatives. Beta-endorphin (B3029290), corresponding to the C-terminal fragment of beta-lipotropin (residues 61-91), has been a primary focus.

Studies have demonstrated that beta-endorphin binds with high affinity to opioid receptors in the brain. bioscientifica.com This binding is stereospecific and can be reversed by naloxone, a classic opioid antagonist. bioscientifica.com The affinity of beta-endorphin for opioid receptors is notably high, and it is considered a primary agonist for mu-opioid receptors. mdpi.com However, it also exhibits affinity for delta-opioid receptors. nih.gov

The binding of beta-endorphin to these receptors initiates a cascade of intracellular events. Like other opioids, it has been shown to decrease cyclic adenosine (B11128) monophosphate (cAMP) levels and reduce calcium uptake. mdpi.com The analgesic effects of beta-endorphin are significantly more potent than morphine on a molar basis. mdpi.com

Interestingly, while full-length beta-lipotropin shows virtually no opioid activity in receptor binding assays, its fragment, beta-lipotropin-(61-91) (beta-endorphin), exhibits typical opioid effects. nih.govnih.gov Research has also shown that shorter fragments of beta-endorphin, such as beta-endorphin-(1-27), can act as full agonists, though with considerably lower analgesic potency than the full 31-residue peptide. mdpi.combioscientifica.com

The table below summarizes key findings from opioid receptor binding and activation studies involving beta-lipotropin-derived peptides.

PeptideReceptor AffinityFunctional ActivityKey Findings
Beta-LipotropinNegligibleNo significant opioid activityDoes not bind effectively to opioid receptors. nih.govnih.gov
Beta-Endorphin (LPH 61-91)High affinity for mu and delta opioid receptorsPotent opioid agonistSignificantly more potent than morphine in producing analgesia. bioscientifica.commdpi.com
Beta-Endorphin (1-27)Binds to opioid receptorsFull agonist, but less potent than Beta-Endorphin (1-31)Antagonistic activity reported in some in vivo studies, but refuted by in vitro data. mdpi.com

In Vitro Bioassays for Functional Assessment of Beta-Lipotropin fragments (e.g., myenteric plexus bioassay for morphinomimetic activity)

To assess the functional consequences of opioid receptor binding, researchers have employed various in vitro bioassays. The guinea pig ileum myenteric plexus-longitudinal muscle preparation has been a cornerstone for evaluating the morphinomimetic (morphine-like) activity of beta-lipotropin fragments.

In this bioassay, the full-length beta-lipotropin peptide demonstrates no morphinomimetic activity. nih.gov However, when incubated with extracts from the rat brain, it generates fragments that do possess such activity. nih.gov This finding supports the role of beta-lipotropin as a prohormone.

The C-terminal fragment, beta-endorphin (beta-LPH-[61-91]), exhibits potent, dose-dependent inhibitory effects on the electrically stimulated contractions of the guinea pig ileum, a characteristic action of opioid agonists. This effect is effectively antagonized by naloxone, further confirming its opioid nature.

Studies using this bioassay have revealed that even shorter fragments of beta-lipotropin can elicit morphinomimetic activity. For instance, beta-LPH-[61-64] has been identified as the shortest fragment with detectable activity. nih.gov The potency of these fragments can be compared, with beta-endorphin showing a much higher potency than shorter fragments like Met-enkephalin (beta-LPH-[61-65]). nih.gov

The following table presents a summary of findings from myenteric plexus bioassays on various beta-lipotropin fragments.

Peptide FragmentMorphinomimetic Activity in Myenteric Plexus BioassayKey Observations
Beta-Lipotropin (full-length)NoneDoes not exhibit morphine-like effects. nih.gov
Beta-Endorphin (LPH 61-91)PotentProduces strong, naloxone-reversible inhibition of contractions.
Met-Enkephalin (LPH 61-65)Present, but less potent than beta-endorphinDemonstrates the opioid activity of this smaller fragment. nih.gov
Beta-LPH (61-64)WeakRepresents the minimal sequence for observable activity. nih.gov

Investigation of Intracellular Signaling Pathways Modulated by Beta-Lipotropin-Derived Peptides

The binding of beta-lipotropin-derived peptides, primarily beta-endorphin, to opioid receptors triggers a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs).

A key mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). mdpi.com This modulation of the cAMP pathway is a hallmark of mu-opioid receptor activation.

Furthermore, beta-endorphin and other opioid peptides influence ion channel activity. They have been shown to decrease calcium (Ca2+) uptake, which can inhibit neurotransmitter release. mdpi.com They also promote the opening of potassium (K+) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

Studies have also investigated the activation of G-proteins directly. Beta-endorphin stimulates the binding of guanosine-5'-o-(3-[35S]thio)triphosphate ([35S]GTPγS) to cell membranes, indicating G-protein activation. nih.gov Research using different mouse strains has suggested that beta-endorphin-induced G-protein activation in the pons/medulla is mediated in part by mu2- and putative epsilon-opioid receptors, but not mu1-opioid receptors. nih.gov

The table below outlines the principal intracellular signaling pathways affected by beta-lipotropin-derived peptides.

Signaling PathwayEffect of Beta-EndorphinConsequence
Adenylyl Cyclase/cAMPInhibitionReduced intracellular cAMP levels. mdpi.com
Calcium ChannelsInhibition of Ca2+ uptakeDecreased neurotransmitter release. mdpi.com
Potassium ChannelsActivationNeuronal hyperpolarization and reduced excitability.
G-Protein ActivationStimulation of [35S]GTPγS bindingActivation of downstream effector proteins. nih.gov

Research on Proposed Endogenous Roles of Beta-Lipotropin-Derived Peptides as "morphine-like substances" in brain and pituitary

The discovery of opioid peptides derived from beta-lipotropin within the brain and pituitary gland led to the hypothesis that these molecules function as endogenous "morphine-like substances." apexbt.com This concept has been substantiated by a vast body of research demonstrating their involvement in pain modulation, stress response, and various behaviors.

Beta-endorphin, found in the hypothalamus and pituitary, is released in response to stress and pain. youtube.compharmacy180.com It acts as a potent analgesic, with studies showing it to be significantly more powerful than morphine when administered directly into the brain. pharmacy180.com Its analgesic effects are mediated through opioid receptors in the spinal cord and brainstem, where it inhibits the transmission of pain signals. youtube.com

Beyond analgesia, endogenous opioids are implicated in a range of physiological processes. They are thought to play a role in the regulation of the stress response, interact with the dopamine (B1211576) system in relation to rewarding experiences, and be involved in the positive mood effects of exercise. youtube.com There is also evidence for their involvement in food intake and sexual behavior. youtube.com

The presence of a complete endogenous opioid system, with peptides derived from precursors like beta-lipotropin, provides a physiological basis for the actions of exogenous opiates like morphine. pharmacy180.com These endogenous ligands modulate a wide array of functions, from pain perception and mood to hormonal regulation. pharmacy180.com

The following table summarizes the proposed endogenous roles of beta-lipotropin-derived peptides.

Proposed Endogenous RoleKey Functions and ObservationsSupporting Evidence
Endogenous AnalgesicPotent inhibition of pain signaling pathways.More potent than morphine when centrally administered. pharmacy180.com
Stress Response ModulationReleased during stress, potentially regulating the physiological response.Found in key stress-regulating areas like the hypothalamus. youtube.com
Reward and Mood RegulationInteracts with dopamine pathways; associated with positive mood states.Implicated in the "runner's high" and other rewarding experiences. youtube.com
Hormonal RegulationModulates the release of pituitary hormones.Can influence the release of hormones such as growth hormone and prolactin. pharmacy180.com

Analytical Methodologies and Detection Strategies in Beta Lipotropin Research

Peptide Isolation and Purification Techniques

The initial and most critical step in studying beta-lipotropin and its derivatives is their isolation from biological sources, primarily the pituitary gland. This is achieved through a combination of chromatographic techniques that separate peptides based on their physicochemical properties.

Chromatography-based separations (e.g., gel exclusion chromatography, ion exchange chromatography)

The effective separation of neuropeptides and proteins from complex biological mixtures like pituitary extracts is fundamental for their study. nih.gov Researchers have successfully employed various chromatography methods to isolate and purify porcine beta-lipotropin.

Gel exclusion chromatography, which separates molecules based on their size, and ion-exchange chromatography, which separates them based on their net charge, have been instrumental. nih.gov For instance, lipotropin and peptides related to beta-endorphin (B3029290) were effectively resolved from extracts of the porcine anterior pituitary and pars intermedia using these two techniques in sequence. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, has also proven highly effective. A study detailing the separation of 38 different hypophyseal or hypothalamic peptides, including porcine beta-lipotropin, found that large-pore reversed-phase silica (B1680970) supports were particularly efficient. nih.gov The use of high concentrations of sodium phosphate (B84403) and phosphoric acid in the mobile phase resulted in high yields and improved separation, allowing for the preparation of beta-lipotropin, beta-endorphin, and adrenocorticotropic hormone from porcine pituitary glands. nih.gov Similarly, cation-exchange liquid chromatography has been used for the rapid separation of beta-endorphin and beta-lipotropin in plasma samples. nih.gov

Table 1: Chromatography Methods for Porcine Beta-Lipotropin Isolation

Chromatography Technique Principle of Separation Application Example Reference
Gel Exclusion Chromatography Size Resolution of lipotropin and related peptides from porcine pituitary extracts. nih.gov
Ion Exchange Chromatography Net Charge Sequential separation following gel exclusion for purifying porcine lipotropin. nih.gov
Reversed-Phase HPLC Hydrophobicity Preparation of beta-lipotropin from porcine pituitary glands using large-pore silica supports. nih.gov

Affinity purification utilizing monoclonal antibodies for Beta-Lipotropin and its precursors

Affinity chromatography offers a highly specific method for purifying peptides by utilizing the unique binding affinity between an antibody and its antigen. This technique has been successfully applied to porcine beta-lipotropin research through the development of specific monoclonal antibodies. nih.gov

A monoclonal antibody was produced that specifically binds to the N-terminal region (gamma-lipotropin portion) of porcine beta-lipotropin. nih.gov This antibody was covalently bound to a solid support matrix (Sepharose 4B) to create an affinity column. This setup allows for the efficient purification of beta-lipotropin and its precursors, such as a 38,000 Dalton polypeptide, directly from pituitary extracts. nih.gov A key advantage of this method is its ability to isolate beta-lipotropin and its precursors even in the presence of beta-endorphin, as the antibody targets the N-terminal part of the molecule, which is absent in beta-endorphin. nih.gov

Immunological Assays for Detection and Quantification

Once isolated, or for measurement in biological fluids, specific and sensitive detection methods are required. Immunological assays, which are based on the principle of antibody-antigen recognition, are the cornerstone for the detection and quantification of beta-lipotropin and its fragments.

Development and validation of Radioimmunoassay (RIA) for Beta-Lipotropin and its fragments (e.g., ovine, porcine)

Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of antigens, such as peptides, in a sample. The development of RIAs for beta-lipotropin has been crucial for studying its physiological and pathological roles. iaea.org

These assays typically involve a specific antibody to the peptide of interest and a radiolabeled version of that peptide (tracer). The unlabeled peptide in the sample competes with the tracer for binding to the limited number of antibody sites. By measuring the amount of bound radioactivity, the concentration of the peptide in the sample can be determined.

RIAs have been developed and validated for beta-lipotropin from various species, including ovine and porcine. bohrium.comlincoresearch.com For instance, a monoclonal antibody to porcine beta-lipotropin has been used in a radiobinding assay format. nih.gov Furthermore, RIAs have been essential in demonstrating the relationship between beta-lipotropin and adrenocorticotropic hormone (ACTH), showing a correlation between their plasma concentrations under basal and stimulated conditions. nih.gov

Application of immunoblotting techniques for precursor and peptide detection

Immunoblotting, commonly known as Western blotting, is a powerful technique for identifying specific proteins in a complex mixture. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then detecting the target protein using a specific antibody.

This technique has been effectively used in the study of porcine beta-lipotropin and its precursors. nih.gov A monoclonal antibody that recognizes the N-terminal portion of porcine beta-lipotropin allows for the specific detection of the full-length molecule as well as its larger precursors, such as a 38,000 Dalton species, after electrophoretic separation. nih.gov The specificity of the antibody is critical for distinguishing between the various processed forms of the pro-opiomelanocortin precursor. The utility of immunoblotting is also seen in the characterization of other porcine pituitary hormones, where monoclonal antibodies are used to detect the hormone after its conformation has been altered, such as during the immunoblotting process. nih.gov

Synthetic Approaches for Research Peptides

The study of the structure-function relationships and biological activities of peptides like Beta-Lipotropin (1-10) often requires quantities of pure peptide that are difficult to obtain from natural sources. Therefore, synthetic approaches are employed to produce these peptides for research purposes.

Research has focused on the synthesis of the pro-opiomelanocortin precursor in cell-free systems. pnas.orgpnas.org By using messenger RNA (mRNA) from mouse pituitary cells in a reticulocyte cell-free translation system, scientists have been able to synthesize the common precursor to corticotropin (B344483) (ACTH) and beta-lipotropin. pnas.orgpnas.org Tryptic peptide analysis of this synthesized precursor confirmed the presence of peptides that matched marker peptides from porcine beta-endorphin. pnas.orgpnas.org

Furthermore, specific fragments like Beta-Lipotropin (1-10), porcine, are synthetically produced for research. goat-anti-rabbit.com This synthetic peptide represents the first ten amino acids of the porcine beta-lipotropin sequence and serves as a valuable tool for investigating the bioactivity of this specific N-terminal region. goat-anti-rabbit.com The availability of such synthetic fragments is crucial for probing receptor interactions and elucidating the specific physiological roles of different domains within the larger beta-lipotropin molecule. goat-anti-rabbit.com

Table 2: Summary of Analytical and Synthetic Methodologies

Methodology Specific Technique Purpose in Porcine Beta-Lipotropin Research Reference
Peptide Isolation Chromatography (Gel Exclusion, Ion Exchange, HPLC) Separation and purification of beta-lipotropin from pituitary glands. nih.govnih.gov
Affinity Chromatography Highly specific purification using monoclonal antibodies. nih.gov
Detection & Quantification Radioimmunoassay (RIA) Sensitive measurement of beta-lipotropin concentrations in biological samples. nih.govbohrium.com
Immunoblotting (Western Blot) Identification of beta-lipotropin and its precursors based on molecular weight. nih.gov
Peptide Production Cell-Free Synthesis In vitro production of the beta-lipotropin precursor for structural analysis. pnas.orgpnas.org

Methodologies of solid-phase peptide synthesis for Beta-Lipotropin fragments

The chemical synthesis of peptides, including fragments of porcine beta-lipotropin, has been significantly advanced by the advent of solid-phase peptide synthesis (SPPS). researchgate.net This methodology, originally developed by R. Bruce Merrifield, offers a streamlined and efficient alternative to traditional solution-phase synthesis. libretexts.orgnobelprize.org The core principle of SPPS involves covalently attaching the C-terminal amino acid of the target peptide to an insoluble polymer resin and sequentially adding the subsequent amino acids in a stepwise manner. researchgate.netlibretexts.org This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, while the growing peptide chain remains attached to the solid support. beilstein-journals.org

The synthesis of beta-lipotropin fragments, such as the porcine (1-10) sequence (H-Glu-Leu-Ala-Gly-Ala-Pro-Pro-Glu-Pro-Ala-OH), is amenable to automated solid-phase techniques. beilstein-journals.orgnih.gov The general procedure follows a cyclical series of steps: deprotection, activation, coupling, and washing. beilstein-journals.org For the synthesis of a peptide like Beta-Lipotropin (1-10), a common strategy would involve the use of a Wang resin or a similar acid-labile resin, to which the C-terminal amino acid, Alanine (Ala), is initially attached. libretexts.org

The elongation of the peptide chain proceeds from the C-terminus to the N-terminus. researchgate.net Each incoming amino acid is protected at its α-amino group with a temporary protecting group, typically the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. The side chains of trifunctional amino acids are protected with more permanent, acid-labile protecting groups to prevent unwanted side reactions. beilstein-journals.org

A typical synthesis cycle for adding an amino acid to the growing peptide chain on the resin involves:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a secondary amine, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Washing: The resin is thoroughly washed to remove the deprotecting agent and byproducts.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce racemization. nobelprize.org

Washing: The resin is again washed to remove excess reagents and soluble byproducts.

This cycle is repeated for each amino acid in the sequence of Beta-Lipotropin (1-10). Once the entire peptide chain has been assembled, the final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treating the peptidyl resin with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to capture the reactive carbocations generated during the deprotection of side chains. nobelprize.org

The crude peptide is then precipitated, washed, and purified, commonly using techniques like preparative high-performance liquid chromatography (HPLC). The identity and purity of the synthesized Beta-Lipotropin (1-10) fragment can be confirmed by analytical methods such as mass spectrometry and amino acid analysis. nih.gov

StepDescriptionReagents/Conditions
Resin Preparation The C-terminal amino acid (Alanine) is attached to a solid support.Wang resin, Fmoc-Ala-OH, coupling reagents.
Deprotection Removal of the temporary Fmoc protecting group from the N-terminus.20-50% Piperidine in DMF.
Washing Removal of excess deprotection reagents and byproducts.DMF, Dichloromethane (DCM).
Amino Acid Coupling Activation and coupling of the next Fmoc-protected amino acid.Fmoc-amino acid, DIC/HOBt in DMF/DCM.
Washing Removal of excess coupling reagents and byproducts.DMF, DCM.
Final Cleavage Cleavage of the peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
Purification Isolation of the target peptide.Preparative HPLC.
Analysis Confirmation of peptide identity and purity.Mass spectrometry, Amino acid analysis.

Emerging Research Directions and Future Perspectives in Beta Lipotropin 1 10 , Porcine Investigations

Identification of Novel Binding Partners or Receptors for Beta-Lipotropin-Derived Peptides

A primary focus of ongoing research is the identification of novel binding partners and receptors for Beta-Lipotropin (1-10) and other derived peptides. While interactions with opioid and melanocortin receptors are known, the full spectrum of its molecular targets remains to be elucidated. goat-anti-rabbit.com Experimental evidence suggests that the effects of beta-lipotropin and its fragments may be mediated by receptors distinct from those for ACTH or angiotensin II. nih.govnih.gov

Receptor binding assays have been instrumental in this area. Studies have shown that truncated fragments like Beta-Lipotropin (1-10) can selectively bind to certain opioid receptor subtypes, though with a lower affinity than the complete peptide. goat-anti-rabbit.com This selectivity is crucial for dissecting the specific contributions of different receptor subtypes to physiological responses. The development of more sensitive and specific binding assays will be critical in identifying previously unknown receptors and characterizing their interactions with Beta-Lipotropin-derived peptides.

Table 1: Investigated Receptor Interactions of Beta-Lipotropin and its Fragments

Peptide/FragmentInvestigated Receptor TypeKey Finding
Beta-Lipotropin (1-10)Opioid ReceptorsBinds selectively to certain subtypes. goat-anti-rabbit.com
Beta-LipotropinMelanocortin ReceptorsImplicated in aldosterone (B195564) production stimulation. nih.govnih.gov
Beta-Endorphin (B3029290) (C-fragment)Opiate ReceptorsHigh affinity for brain opiate receptors. wikipedia.org

Further Elucidation of Regulatory Networks Controlling Beta-Lipotropin Biosynthesis and Metabolism

Understanding the intricate regulatory networks that govern the biosynthesis and metabolism of Beta-Lipotropin is another critical research frontier. Beta-Lipotropin is derived from the precursor molecule pro-opiomelanocortin (POMC) through enzymatic cleavage. ontosight.ai The enzymes responsible for this processing, as well as those involved in the subsequent breakdown of Beta-Lipotropin into smaller, active peptides, are key components of this network. nih.gov

The biosynthesis of Beta-Lipotropin has been demonstrated in various tissues, including the pituitary gland and the brain. nih.govnih.gov The process involves a cascade of proteolytic steps, with specific enzymes like pro-opiomelanocortin-converting enzyme (PCE) playing a crucial role in cleaving POMC to yield ACTH and beta-lipotropin. taylorandfrancis.com Further research is needed to fully characterize the tissue-specific expression and regulation of these enzymes.

Exploration of Uncharted Biological Functions in Non-Human Systems

While the roles of Beta-Lipotropin and its derivatives in areas like pain perception and metabolism are increasingly understood, there is a vast potential for discovering uncharted biological functions, particularly in non-human systems. The porcine model is highly relevant for translational research due to the high degree of homology with human beta-lipotropin. goat-anti-rabbit.com

Initial reports suggested that beta-lipotropin has lipid-mobilizing functions, including lipolysis and steroidogenesis, although further studies are needed to substantiate these findings. wikipedia.org In rats, beta-lipotropin and beta-melanotropin (B3064246) have been shown to stimulate aldosterone production, suggesting a role in adrenal gland function. nih.govnih.gov Studies on the effects of porcine beta-lipotropic hormone on lipid metabolism have also been conducted. nih.gov The isolation and characterization of beta-lipotropin from other species, such as the fin whale, and the comparison of its activity to the human hormone, can provide valuable evolutionary and functional insights. researchgate.net

Future research should aim to explore the physiological roles of Beta-Lipotropin (1-10) in a wider range of biological systems and disease models. This could uncover novel therapeutic targets and applications for this versatile peptide.

Development of Advanced Analytical and Imaging Tools for In Situ Studies of Peptide Dynamics

Advancements in analytical and imaging technologies are poised to revolutionize the study of peptide dynamics within living systems. The ability to observe the behavior of peptides like Beta-Lipotropin (1-10) in real-time and at high resolution will provide unprecedented insights into their mechanisms of action.

Techniques such as liquid-cell transmission electron microscopy (LCTEM) are now enabling the in situ observation of peptide nanostructure growth with high spatial and temporal resolution. nih.gov Fluorescence-based methods, including fluorescence lifetime imaging microscopy (FLIM) and single-molecule fluorescence lifetime correlation spectroscopy (FLCS), allow for the detailed study of peptide self-assembly and interaction dynamics. rsc.org Furthermore, scanning ion conductance microscopy (SICM) offers a way to study the interaction of cells with peptide-based hydrogels at the nanoscale. nih.gov

For the detection and quantification of Beta-Lipotropin and its precursors, highly sensitive and specific methods are essential. The development of monoclonal antibodies that bind to specific regions of the beta-lipotropin molecule has enabled the use of radiobinding assays and immunoblotting techniques for their detection. nih.gov Combined enzymatic radioreceptor assays have also proven to be more specific and sensitive than previous methods. nih.gov The continued development of these and other advanced analytical tools, such as high-resolution mass spectrometry, will be crucial for advancing our understanding of Beta-Lipotropin's function. chromatographyonline.com

Table 2: Advanced Analytical and Imaging Techniques for Peptide Studies

TechniqueApplicationKey Advantage
Liquid-Cell Transmission Electron Microscopy (LCTEM)In situ monitoring of peptide nanostructure growth. nih.govHigh spatial and temporal resolution imaging. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM)Studying early stages of peptide self-assembly. rsc.orgSingle-molecule resolution and kinetic analysis. rsc.org
Scanning Ion Conductance Microscopy (SICM)Nanoscale imaging of cell-hydrogel interactions. nih.govMinimally invasive imaging of living cells. nih.gov
Monoclonal Antibody-based AssaysDetection and purification of beta-lipotropin and its precursors. nih.govHigh specificity for different peptide regions. nih.gov

Bio-Inspired Peptide Design based on Beta-Lipotropin (1-10) structural motifs and functional insights

The structural and functional characteristics of Beta-Lipotropin (1-10) provide a valuable template for the design of novel, bio-inspired peptides with enhanced or modified activities. By understanding the structure-activity relationships of this peptide, researchers can develop analogs with improved stability, receptor affinity, or selectivity. goat-anti-rabbit.com

The N-terminal sequence of Beta-Lipotropin is of particular interest for its bioactivity. goat-anti-rabbit.com Modifications to this sequence, such as N-terminal acetylation or the incorporation of D-amino acids, could lead to peptides with increased stability or altered biological effects. goat-anti-rabbit.com The knowledge that the C-terminal fragment of beta-lipotropin, beta-endorphin, exhibits potent analgesic properties has already spurred research into developing peptide-based pain therapeutics. wikipedia.org

Future efforts in bio-inspired peptide design will likely focus on creating mimetics of Beta-Lipotropin (1-10) that can target specific receptor subtypes or signaling pathways with high precision. This could lead to the development of novel therapeutic agents for a range of conditions, including metabolic disorders and neurological diseases.

Q & A

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating research questions on this compound?

  • Methodological Answer : Apply the PICO framework:
  • P opulation: Specific cell types (e.g., adrenal cortical cells).
  • I ntervention: Beta-Lipotropin (1-10) administration.
  • C omparison: Baseline vs. treated groups or mutant peptides.
  • O utcome: DHEAS secretion, proliferation rates.
    Use FINER criteria to ensure feasibility and novelty .

Data Synthesis and Reporting

  • Literature Review : Prioritize studies indexed in PubMed, Scopus, or Web of Science. Use Boolean operators (e.g., "Beta-Lipotropin AND porcine AND receptor") and filter by publication date (last 10 years). Extract data into tables comparing methods, outcomes, and limitations .
  • Contradiction Analysis : Create a matrix of conflicting results, highlighting variables like dosage, assay type, and cell viability metrics. Use statistical tools (e.g., R or Python) to identify outliers or trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.